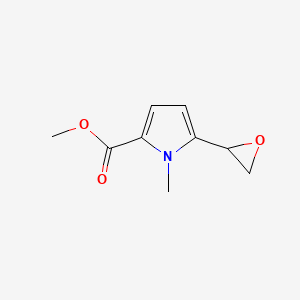
Methyl 1-methyl-5-(oxiran-2-yl)pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrole is a nitrogen-containing heterocyclic compound that is widely known for its diverse biological and medicinal importance . It is a key component in many biologically significant compounds such as chlorophyll, hemoglobin, myoglobin, and cytochrome .
Synthesis Analysis
Pyrrole compounds can be synthesized through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of a 1,4-diketone with an amine .Molecular Structure Analysis
Pyrrole has a five-membered ring with four carbon atoms and one nitrogen atom. The nitrogen atom contributes two electrons to a conjugated pi electron system that includes the four ring carbon atoms, making the ring aromatic .Chemical Reactions Analysis
Pyrrole compounds can undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions at the 2-position, due to the high electron density of the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrole compounds can vary greatly depending on their specific structure. In general, pyrrole is a colorless volatile liquid that is slightly soluble in water .Mecanismo De Acción
The mechanism of action of pyrrole compounds can vary widely depending on their structure and the biological system in which they are acting. For example, some pyrrole-containing drugs are known to have antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial properties .
Safety and Hazards
Direcciones Futuras
Due to the diverse nature of pyrrole compounds and their wide range of biological activities, they continue to be a focus of research in medicinal chemistry. Future directions may include the development of new synthetic methods for pyrrole compounds, as well as the exploration of new therapeutic applications .
Propiedades
IUPAC Name |
methyl 1-methyl-5-(oxiran-2-yl)pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-6(8-5-13-8)3-4-7(10)9(11)12-2/h3-4,8H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWSUKBZNPUEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)OC)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


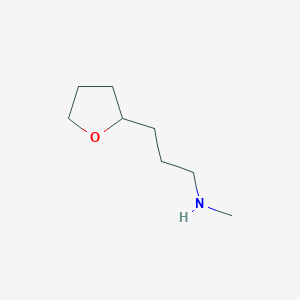




![N-[3-(dimethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2880584.png)
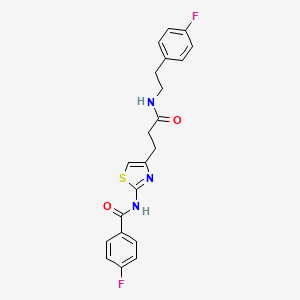
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2880587.png)
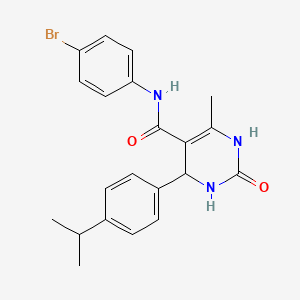
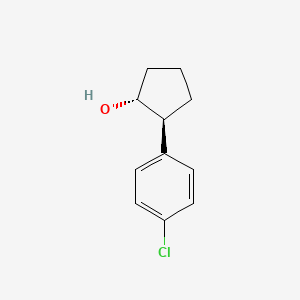
![N-[(3Z)-morpholin-3-ylidene]aminosulfonamide hydrochloride](/img/structure/B2880591.png)
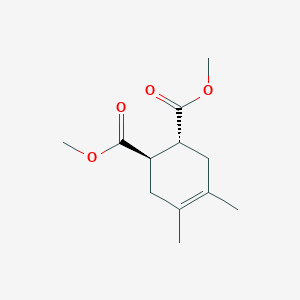
![1-(1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2880593.png)